molecular formula C15H12ClN3S B2540763 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine CAS No. 707535-64-6

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2540763
CAS No.: 707535-64-6
M. Wt: 301.79
InChI Key: VEGRRWLWTJXDEP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a synthetic small molecule built on a privileged scaffold in medicinal chemistry, integrating a 2-aminothiazole core with a 4-chlorophenyl substituent and a 3-pyridinylmethyl functional group. The 2-aminothiazole moiety is extensively documented in scientific literature for its diverse biological activities, serving as a key pharmacophore in compounds with demonstrated antifungal, anticancer, and anti-inflammatory properties . Specifically, derivatives sharing the 4-(4-chlorophenyl)thiazol-2-amine structure have been identified as pioneering agents with dual inhibitory activity against Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), presenting a promising strategy for developing potential neurodegenerative therapeutics . The incorporation of the 3-pyridinylmethyl group may further modulate the compound's physicochemical properties and binding affinity, making it a valuable chemical tool for probing biological pathways. This compound is intended for research applications such as biochemical assay development , structure-activity relationship (SAR) studies , and investigations into inflammatory and neurological disease mechanisms . Researchers can utilize it as a key intermediate in synthetic chemistry or as a lead compound for further optimization. For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-5-3-12(4-6-13)14-10-20-15(19-14)18-9-11-2-1-7-17-8-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGRRWLWTJXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanamine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (target compound) increases lipophilicity and resistance to oxidative metabolism compared to 4-methoxyphenyl (). However, methoxy groups may enhance π-stacking interactions with aromatic residues in enzymes .
  • Pyridinylmethyl vs. Trimethoxyphenyl : The 3-pyridinylmethyl group in the target compound likely improves water solubility and hydrogen-bonding capacity relative to the bulky 3,4,5-trimethoxyphenyl group in compound 10d. The latter is critical for tubulin inhibition but may reduce cell permeability .
  • Hydrazone Derivatives : Compounds with hydrazone substituents (e.g., compound 24 in ) exhibit antimycobacterial activity, suggesting that the target compound’s pyridinylmethyl group could be modified to incorporate similar motifs for enhanced efficacy .

Pharmacological Potential

  • Antimicrobial Activity : Fluorophenyl and chlorophenyl analogs () show potency against bacterial and mycobacterial strains, suggesting the target compound may exhibit similar effects.
  • Anticancer Potential: Tubulin inhibitors like compound 10d () highlight the importance of aryl substituents at position 2-amine. The pyridinylmethyl group in the target compound could be optimized for binding to β-tubulin’s polar pocket.

Biological Activity

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a pyridinylmethyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development.

  • Chemical Formula : C₁₅H₁₂ClN₃S
  • Molecular Weight : 301.79388 g/mol
  • CAS Number : 75876-62-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's thiazole structure facilitates binding to these targets, leading to modulation of their activity. This interaction can result in several biological effects, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that modifications to the structure can enhance the cytotoxic effect:

CompoundCell LineIC₅₀ (µg/mL)Mechanism
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

The compounds were shown to induce apoptosis through the activation of caspases and alteration of the cell cycle phases, confirming their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activity. The compound's ability to inhibit bacterial growth has been explored, making it a candidate for further development as an antimicrobial agent. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted on various thiazole derivatives, including this compound, showed enhanced cytotoxicity when specific substituents were introduced. The study employed the MTT assay to determine IC₅₀ values against different cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the apoptotic mechanisms activated by these compounds revealed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via a condensation reaction between 2-amino-4-(4-chlorophenyl)thiazole and 3-pyridinylmethyl aldehyde derivatives. A common method involves refluxing equimolar amounts of the thiazole precursor and aldehyde in ethanol with a catalytic amount of glacial acetic acid (2–4 hours, 80–90°C). The product is isolated via filtration and recrystallized from dimethylformamide (DMF) for purity . For analogs, cyclocondensation with thiourea or thiocyanate derivatives under acidic conditions (e.g., H₂SO₄) is also reported .

Q. Key Reaction Conditions :

ReactantsSolventCatalystTemperatureYield
2-Amino-4-(4-chlorophenyl)thiazole + 3-Pyridinylmethyl aldehydeEthanolGlacial acetic acid80–90°C64–77%

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) , ¹H/¹³C-NMR , and mass spectrometry (MS) . SC-XRD reveals:

  • Crystal system : Monoclinic, space group P2₁
  • Unit cell parameters : a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, β = 97.975° .
  • Intermolecular interactions : Weak C–H⋯π contacts and van der Waals forces stabilize the lattice .
    ¹H-NMR (CDCl₃) typically shows aromatic proton signals at δ 7.34–7.77 ppm (chlorophenyl and pyridinyl groups) and a thiazole NH peak at δ 6.6–6.8 ppm .

Q. What preliminary biological activities are reported for this compound?

Thiazole derivatives of this class exhibit antitumor activity via tubulin inhibition. In vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the micromolar range (1–10 µM). Structural analogs with electron-withdrawing groups (e.g., Cl, CF₃) enhance potency by improving target binding .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (FMOs). Key findings:

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
  • Electrostatic potential maps : Chlorophenyl and pyridinyl groups act as electron-deficient regions, favoring interactions with biological targets .
    DFT also validates experimental crystallographic data (bond lengths/angles within 2% error) .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Challenges include twinning and weak diffraction due to flexible substituents. Solutions:

  • Data collection : Use high-intensity radiation (MoKα, λ = 0.71073 Å) and low-temperature (294 K) measurements to reduce thermal motion .
  • Refinement : SHELXL97 software with restraints on anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : R factor < 0.05 and Flack parameter < 0.1 ensure accuracy .

Q. How does substituent variation impact biological efficacy?

Systematic SAR studies reveal:

  • Chlorophenyl group : Enhances lipophilicity, improving membrane permeability (log P ~3.2).
  • Pyridinylmethyl moiety : Facilitates hydrogen bonding with kinase active sites (e.g., cyclin-dependent kinases) .
  • Methoxy or trifluoromethyl analogs : Increase metabolic stability but may reduce solubility .

Q. Table: Biological activity of analogs

SubstituentTargetIC₅₀ (µM)Reference
4-ClTubulin1.2
4-OCH₃CRF1 receptor0.8
3-CF₃CDK25.4

Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione ↔ thiol) in DMSO-d₆ .
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of pyridinyl and thiazole protons, ruling out rotational isomers .
  • Time-resolved fluorescence : Measures excited-state dynamics, correlating with π-stacking interactions in biological systems .

Q. How is the compound utilized in macromolecular crystallography?

As a ligand in protein-ligand complexes , its rigid thiazole core aids in phasing. For example:

  • Cocrystallization : Soaked into CRF1 receptor crystals (PDB: 8J6) at 10 mM concentration.
  • Docking studies (AutoDock Vina) : Predict binding poses with RMSD < 1.5 Å compared to experimental data .

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